Methyl 3-(1H-pyrrol-1-yl)benzoate

Description

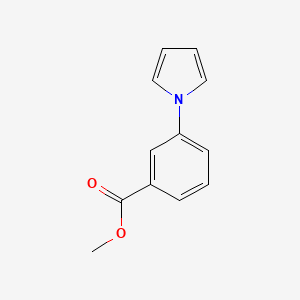

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-pyrrol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORPZPNEEGITMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299033 | |

| Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168618-25-5 | |

| Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 1h Pyrrol 1 Yl Benzoate and Its Analogues

Direct N-Arylation Approaches for Pyrrole (B145914) Ring Formation

Direct N-arylation methods provide a straightforward route to N-arylpyrroles by forming a carbon-nitrogen bond between a pre-existing pyrrole ring and an aryl precursor. These methods are often favored for their efficiency and atom economy.

A significant advancement in N-arylation is the use of nitroarenes as arylating agents, which are inexpensive and widely available chemical feedstocks. rsc.orgrsc.org Palladium-catalyzed denitrative cross-coupling has emerged as a powerful tool for the synthesis of N-arylated heterocycles. rsc.org

This strategy involves the cross-coupling of N-H heteroarenes, like pyrrole, with nitroarenes. rsc.org The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetylacetonate (B107027) (Pd(acac)₂), in combination with a bulky electron-rich phosphine (B1218219) ligand, like BrettPhos. rsc.org The use of a suitable base, such as potassium phosphate (B84403) (K₃PO₄), is crucial for the reaction to proceed. rsc.org The process is believed to initiate with the formation of a Pd(0) complex, which then undergoes oxidative addition into the C-NO₂ bond of the nitroarene. rsc.org

This method demonstrates broad functional group tolerance, allowing for the synthesis of a variety of functionalized N-arylpyrroles in moderate to excellent yields. rsc.orgrsc.org For instance, nitroarenes bearing methyl, ester, amine, amide, ketone, and fluoride (B91410) groups have been successfully coupled with pyrrole. rsc.org The reaction conditions are typically high-temperature, conducted in a solvent like 1,4-dioxane (B91453) under an inert atmosphere. rsc.org The success of this protocol in late-stage modification of complex molecules highlights its synthetic potential. rsc.orgresearchgate.net

| Nitroarene | Product | Yield (%) | Reference |

|---|---|---|---|

| Nitrobenzene | N-Phenylpyrrole | 85 | rsc.org |

| 1-Methyl-4-nitrobenzene | 1-(p-Tolyl)-1H-pyrrole | 75 | rsc.org |

| 1-Methyl-3-nitrobenzene | 1-(m-Tolyl)-1H-pyrrole | 71 | rsc.org |

| 1-Fluoro-4-nitrobenzene | 1-(4-Fluorophenyl)-1H-pyrrole | 41 | rsc.org |

| Methyl 4-nitrobenzoate | Methyl 4-(1H-pyrrol-1-yl)benzoate | 81 | rsc.org |

Another powerful strategy for synthesizing N-substituted pyrroles is the one-pot reductive cyclization of nitroarenes. This approach combines the reduction of a nitro group to an amine with a subsequent condensation reaction to form the pyrrole ring in a single operational step. This method is highly step-economical and often utilizes environmentally benign reductants. researchgate.netnih.gov

A notable example is the cascade synthesis catalyzed by heterogeneous cobalt-based catalysts. nih.gov In this process, a nitroarene is reacted with a 1,4-dicarbonyl compound (or a surrogate like 2,5-dimethoxytetrahydrofuran (B146720) for a Clauson-Kass type reaction) in the presence of a catalyst and a reducing agent. nih.govnih.gov A variety of reductants can be employed, including dihydrogen (H₂), formic acid, or a CO/H₂O mixture. nih.gov The catalyst, often comprising cobalt nanoparticles on a support, facilitates both the initial hydrogenation of the nitroarene to the corresponding aniline (B41778) and the subsequent acid-catalyzed Paal-Knorr condensation to yield the N-arylpyrrole. nih.govnih.gov

This methodology is robust and tolerates a wide array of sensitive functional groups that might be susceptible to reduction, such as nitriles, ketones, and esters, demonstrating the high chemoselectivity of the catalyst system. nih.gov The reaction has been successfully applied to a broad range of functionalized nitroarenes and heterocyclic substrates. nih.gov Molybdenum-based catalysts have also been developed for similar transformations, using pinacol (B44631) as the reductant. researchgate.net

| Nitroarene | 1,4-Dicarbonyl Source | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrobenzene | 2,5-Hexanedione | 1-Phenyl-2,5-dimethylpyrrole | 98 | nih.gov |

| 1-Nitro-4-(trifluoromethyl)benzene | 2,5-Hexanedione | 1-(4-(Trifluoromethyl)phenyl)-2,5-dimethylpyrrole | 96 | nih.gov |

| Methyl 4-nitrobenzoate | 2,5-Hexanedione | Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate | 94 | nih.gov |

| 4-Nitrobenzonitrile | 2,5-Dimethoxytetrahydrofuran | 4-(1H-pyrrol-1-yl)benzonitrile | 85 | nih.gov |

| 3-Nitroquinoline | 2,5-Hexanedione | 3-(2,5-Dimethyl-1H-pyrrol-1-yl)quinoline | 81 | nih.gov |

Multicomponent and Annulation Reactions for Pyrrole Moiety Construction

These methods build the pyrrole ring from acyclic precursors through multicomponent reactions or cyclization (annulation) processes. They offer high efficiency and the ability to generate complex and highly substituted pyrroles in a single step.

Rhodium-catalyzed annulation reactions provide a versatile route for the synthesis of substituted pyrroles. One such method involves the ring-expansion of 2H-azirines with enaminones. wesleyan.eduacs.org This protocol allows for a diversity-oriented synthesis of 4-acyl- and 4-formyl pyrroles with good tolerance for various functional groups. wesleyan.edu The reaction's utility has been demonstrated through scale-up preparations and the late-stage modification of natural products. wesleyan.edu The key step is a rhodium-catalyzed process that constructs the pyrrole core through a formal [3+2] cycloaddition. While this specific reaction yields 4-acyl or 4-formyl pyrroles, it represents a powerful strategy for building the pyrrole heterocycle. A related metal-free annulation of ynamides with 2H-azirines catalyzed by BF₃·Et₂O has also been reported for the synthesis of polysubstituted 2-aminopyrroles. nih.gov

An operationally simple and environmentally friendly approach to β-(C3)-substituted pyrroles has been developed that proceeds without a catalyst. researchgate.netrsc.org This multicomponent "just-mix" method involves the reaction of aqueous succinaldehyde (B1195056), a primary amine, and an activated carbonyl compound. researchgate.netrsc.org The reaction is believed to proceed via the in-situ formation of an enamine from succinaldehyde and the primary amine. This enamine intermediate is then trapped by the activated carbonyl compound before the final Paal-Knorr cyclization and dehydration occurs to furnish the C3-functionalized pyrrole. researchgate.netrsc.org

This method is notable for its high atom economy, mild reaction conditions, and avoidance of protection-deprotection chemistry. rsc.orgrsc.org It allows for the synthesis of various C3-substituted N-alkyl, N-aryl, and N-H pyrroles in good yields under open-flask conditions. researchgate.netrsc.org The ability to directly synthesize β-substituted free NH-pyrroles is a significant advantage of this protocol. nih.gov

The synthesis of highly substituted pyrroles, particularly pentasubstituted ones, can be challenging. An efficient one-step strategy has been developed that relies on an intramolecular C-arylation reaction. rsc.orgrsc.org This approach starts from readily available materials, such as an immobilized L-aspartic acid beta-methyl ester, which is first reacted with 4-nitrobenzenesulfonyl chloride and then alkylated with various α-haloketones. rsc.orgrsc.org

The key transformation occurs when the resulting intermediate is treated with a base like potassium trimethylsilanolate (TMSOK). rsc.org This triggers a cascade of reactions consisting of a C-arylation via a spiro-Meisenheimer intermediate, a Truce-Smiles rearrangement, an aldol (B89426) condensation, and subsequent aromatization to yield the final pentasubstituted pyrrole. rsc.org This synthetic strategy provides rapid and simple access to functionalized pyrroles from a variety of starting materials. rsc.org

| Starting Alkylating Agent (α-haloketone) | Resulting Substituents on Pyrrole | Yield (%) | Reference |

|---|---|---|---|

| 2-Bromoacetophenone | C2-Me, C3-CO₂Me, C4-SO₂Ar, C5-Ph | 85 | rsc.org |

| 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | C2-Me, C3-CO₂Me, C4-SO₂Ar, C5-(4-MeO-Ph) | 82 | rsc.org |

| 2-Bromo-1-(naphthalen-2-yl)ethan-1-one | C2-Me, C3-CO₂Me, C4-SO₂Ar, C5-(Naphthyl) | 78 | rsc.org |

| 1-Bromo-3,3-dimethylbutan-2-one | C2-Me, C3-CO₂Me, C4-SO₂Ar, C5-tBu | 75 | rsc.org |

*Ar represents the aryl group derived from the nitrobenzenesulfonyl moiety.

Catalyst-Assisted Synthesis of Pyrroles Incorporating Benzoate (B1203000) Moieties

The development of catalyst-assisted synthetic routes has significantly advanced the production of pyrroles with attached benzoate functionalities. These methods offer improvements in efficiency, yield, and environmental impact compared to traditional approaches.

Application of Metal-Organic Frameworks (e.g., MIL-53(Al)) in Pyrrole Synthesis under Solvent-Free Conditions

A highly effective and environmentally friendly method for synthesizing pyrroles involves the use of the Metal-Organic Framework (MOF) MIL-53(Al) as a catalyst under solvent-free conditions, often enhanced by sonication. researchgate.netnih.govrsc.org This approach is noted for its broad substrate scope and the ability to produce high yields in short reaction times. researchgate.netnih.gov

MIL-53(Al) is a crystalline porous material composed of aluminum clusters linked by 1,4-benzenedicarboxylate organic bridges. researchgate.net Its structure features robust one-dimensional channels, and it can function as both a Brønsted and a Lewis acid catalyst, making it suitable for various organic transformations. researchgate.net

The synthesis of pyrroles using MIL-53(Al) is typically carried out through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. researchgate.netresearchgate.net In a typical procedure, an aromatic amine and acetonylacetone are combined with a catalytic amount of MIL-53(Al) (e.g., 5 mol%) in a pressurized glass tube. researchgate.net The mixture is then sonicated at a temperature of around 80°C. researchgate.net

A key advantage of this method is the elimination of volatile organic solvents, which simplifies the process and makes it more sustainable. researchgate.netresearchgate.net Furthermore, the MIL-53(Al) catalyst is heterogeneous, allowing for easy recovery through simple filtration after the reaction. researchgate.net Studies have shown that the catalyst can be reused multiple times (at least four cycles) without a significant loss of its catalytic activity, which is beneficial for potential industrial applications. researchgate.net The integrity and crystallinity of the reused catalyst are maintained, as confirmed by Powder X-ray Diffraction (PXRD) analysis. researchgate.net

Synthetic Routes to Key Intermediates and Precursors of Pyrrolyl Benzoates

The synthesis of complex pyrrolyl benzoates often relies on the preparation of crucial intermediate compounds. These include specifically substituted benzoic acid derivatives that are ready for coupling with a pyrrole ring, and hydrazide analogues formed from the ester group of pyrrolyl benzoates.

Preparation of Substituted Benzoic Acid Derivatives for Pyrrole Coupling

The synthesis of pyrrole-containing compounds often involves coupling reactions with pre-functionalized benzoic acid derivatives. A common strategy is to prepare a substituted benzoic acid with a group that can react to form the pyrrole ring or be coupled to an existing pyrrole moiety.

For instance, in the synthesis of pyrrolo researchgate.netresearchgate.netbenzodiazepines, a key intermediate, 4-(6-substituted-1,3-benzothiazol-2-yl)-2-nitrobenzoic acid, was synthesized starting from 4-methylbenzoic acid. nih.gov The process involved nitration of the benzoic acid, conversion to the corresponding acid chloride, and subsequent acylation with an appropriate aniline derivative. nih.gov

Another approach involves the Suzuki palladium-catalyzed cross-coupling reaction. This method can be used to couple a bromo-substituted aromatic compound with a boronic acid to form a more complex biaryl structure, which can then be further modified. nih.gov

The Knorr pyrrole synthesis and its catalytic versions provide a pathway to highly functionalized pyrroles by reacting amino alcohols with keto esters. organic-chemistry.org This method can be adapted to incorporate benzoic acid functionalities by using appropriate starting materials.

Formation of Hydrazide Analogues from Pyrrolyl Benzoate Esters

The conversion of pyrrolyl benzoate esters into their corresponding hydrazide analogues is a straightforward and common chemical transformation. The standard method for this conversion is the hydrazinolysis of the ester using hydrazine (B178648) hydrate (B1144303). researchgate.netnih.gov

This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. nih.govgoogle.com The reaction mixture is heated for a period ranging from a few hours to a full day, depending on the specific substrate. nih.govnih.gov Upon completion, the solvent and any unreacted starting materials can be removed under reduced pressure. nih.gov The desired hydrazide product often crystallizes from the solution upon cooling or can be precipitated by the addition of cold water. researchgate.net The resulting solid can then be purified by filtration and recrystallization. researchgate.net

This method is generally efficient and provides the desired hydrazides in excellent yield and purity under mild conditions. researchgate.net The formation of the hydrazide can be confirmed using spectroscopic techniques such as IR, which shows characteristic absorption bands for the imine group, and 1H NMR, which will display a characteristic singlet peak for the -NH-NH2 protons. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation of Methyl 3 1h Pyrrol 1 Yl Benzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering precise information about the chemical environment of individual nuclei.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of methyl 3-(1H-pyrrol-1-yl)benzoate, typically recorded in a deuterated solvent such as chloroform (CDCl₃), reveals distinct signals corresponding to the protons of the pyrrole (B145914) and benzoate (B1203000) rings, as well as the methyl ester group.

The protons of the pyrrole ring exhibit characteristic chemical shifts. The protons at the 2 and 5 positions (α-protons) are electronically equivalent and appear as a triplet, typically around δ 7.10 ppm. The protons at the 3 and 4 positions (β-protons) are also equivalent to each other and resonate as a triplet at a higher field, around δ 6.35 ppm. The triplet splitting pattern arises from the coupling of these protons with each other.

The aromatic protons of the 3-substituted benzoate ring display a more complex pattern due to their distinct chemical environments. A singlet-like signal for the proton at the 2-position of the benzoate ring is observed downfield, around δ 8.15 ppm. A doublet of doublets corresponding to the proton at the 6-position appears at approximately δ 7.75 ppm. The proton at the 5-position resonates as a triplet around δ 7.50 ppm, and the proton at the 4-position also shows a signal around this region. The downfield shifts of the benzoate protons are attributed to the electron-withdrawing effect of the ester group and the anisotropic effect of the aromatic ring.

The methyl ester protons (-OCH₃) give rise to a sharp singlet, typically observed at around δ 3.94 ppm, which is a characteristic region for such functional groups.

Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' / H-5' (Pyrrole α-H) | 7.10 | t | 2.2 |

| H-3' / H-4' (Pyrrole β-H) | 6.35 | t | 2.2 |

| H-2 (Benzoate) | 8.15 | s | - |

| H-6 (Benzoate) | 7.75 | dd | 7.8, 1.4 |

| H-5 (Benzoate) | 7.50 | t | 7.8 |

| H-4 (Benzoate) | ~7.50 | m | - |

| -OCH₃ | 3.94 | s | - |

Carbon-13 NMR (¹³C NMR) Analysis of Chemical Shifts

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each carbon atom, with their chemical shifts being influenced by their hybridization and electronic environment.

The carbonyl carbon of the methyl ester group is typically the most downfield signal, appearing around δ 166.4 ppm. The quaternary carbon of the benzoate ring to which the ester group is attached (C-1) resonates at approximately δ 131.2 ppm, while the carbon attached to the pyrrole nitrogen (C-3) is found around δ 140.5 ppm.

The carbons of the pyrrole ring show characteristic shifts, with the α-carbons (C-2' and C-5') appearing at approximately δ 119.5 ppm and the β-carbons (C-3' and C-4') at around δ 111.3 ppm. The carbons of the benzoate ring exhibit signals in the aromatic region, with their specific shifts determined by the substitution pattern. The methyl carbon of the ester group gives a signal at a much higher field, typically around δ 52.4 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | 166.4 |

| C-3 (Benzoate) | 140.5 |

| C-1 (Benzoate) | 131.2 |

| C-5 (Benzoate) | 129.2 |

| C-6 (Benzoate) | 128.7 |

| C-2 (Benzoate) | 126.1 |

| C-4 (Benzoate) | 124.6 |

| C-2' / C-5' (Pyrrole α-C) | 119.5 |

| C-3' / C-4' (Pyrrole β-C) | 111.3 |

| -OCH₃ | 52.4 |

Solid-State ¹³C CP-MAS NMR for Intercalated Organic Anions

In a hypothetical ¹³C CP-MAS NMR experiment of an intercalated 3-(1H-pyrrol-1-yl)benzoate anion, one would expect to observe broader signals compared to the solution-state spectrum due to anisotropic interactions present in the solid state. The chemical shifts would be sensitive to the local environment, including interactions with the inorganic host layers and neighboring guest anions. This can provide information on the packing and orientation of the anions within the interlayer space. Furthermore, variable contact time experiments could offer insights into the mobility of different parts of the organic anion, distinguishing between the more rigid aromatic rings and potentially more mobile regions.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays a number of characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band corresponding to the C=O stretching vibration of the ester group is a prominent feature, typically observed in the region of 1724 cm⁻¹. The C-O stretching vibrations of the ester linkage give rise to bands around 1288 cm⁻¹ and 1109 cm⁻¹.

The aromatic C-H stretching vibrations of both the pyrrole and benzoate rings are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically result in a series of bands in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the pyrrole ring is also expected in the fingerprint region.

Interactive Data Table: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H Stretch | Aromatic (Pyrrole & Benzoate) |

| ~2950 | C-H Stretch | Aliphatic (-CH₃) |

| 1724 | C=O Stretch | Ester |

| ~1600-1450 | C=C Stretch | Aromatic Rings |

| 1288 | C-O Stretch | Ester |

| 1109 | C-O Stretch | Ester |

Fourier-Transform Raman (FT-Raman) Spectroscopy

Specific FT-Raman spectroscopic data for this compound is not widely reported. However, FT-Raman spectroscopy serves as a valuable complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in the polarizability of the molecule.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the C=C bonds, which are often weak in the IR spectrum. The C=O stretching vibration of the ester would also be visible, though typically weaker than in the IR spectrum. The symmetric stretching of the pyrrole ring would also be a characteristic feature. This technique would be particularly useful for studying this molecule in aqueous media, where water's strong IR absorption can obscure important spectral regions.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint of the analyte.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M+•) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and is crucial for its identification.

For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (201.22 g/mol ). The fragmentation pattern can be predicted based on the fragmentation of related structures like methyl benzoate and N-aryl pyrroles. massbank.eulibretexts.orgnih.gov The primary fragmentation pathways likely involve the ester group, which is a common fragmentation site. pharmacy180.comchemguide.co.uk

Key fragmentation pathways for esters include the loss of the alkoxy group and the loss of the entire ester group. miamioh.eduresearchgate.netnih.gov In the case of this compound, this would lead to two significant fragment ions:

Loss of the methoxy radical (•OCH₃): This cleavage results in the formation of a stable 3-(1H-pyrrol-1-yl)benzoyl cation.

Loss of the carbomethoxy radical (•COOCH₃): This fragmentation leads to the formation of the 3-(1H-pyrrol-1-yl)phenyl cation.

Further fragmentation may involve the pyrrole or benzene (B151609) rings, although these are generally more stable structures. libretexts.org The relative abundance of these fragments provides structural confirmation. The most stable fragment typically corresponds to the base peak in the spectrum. libretexts.org

| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 201 | [C₁₂H₁₁NO₂]⁺• | Molecular Ion (M⁺•) |

| 170 | [C₁₁H₈NO]⁺ | [M - •OCH₃]⁺ |

| 142 | [C₁₀H₈N]⁺ | [M - •COOCH₃]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation from benzene ring fragmentation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass of an ion with very high accuracy, typically to four or more decimal places. measurlabs.comlibretexts.org This precision allows for the determination of a compound's elemental composition from its exact mass, as atoms have non-integer mass defects (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.orgrsc.org

For this compound, with the molecular formula C₁₂H₁₁NO₂, HRMS can distinguish its exact mass from other isomeric compounds or those with the same nominal mass. This capability is critical for unambiguous structure confirmation, especially in complex samples or when identifying unknown impurities. masonaco.orgmdpi.com The ability to calculate possible atomic compositions for detected ions is a key advantage of HRMS. masonaco.org

The theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. An experimentally determined mass that matches this theoretical value within a narrow tolerance (typically <5 ppm) confirms the elemental formula. rsc.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO₂ |

| Nominal Mass | 201 amu |

| Theoretical Exact Mass | 201.07898 u |

| Required Mass Accuracy | < 5 ppm |

Advanced Chromatographic and Spectroscopic Integration for Purity and Identity

Combining chromatographic separation with spectroscopic detection provides a robust methodology for assessing the purity and confirming the identity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient mixture of water and acetonitrile or methanol. nih.gov The addition of a modifier like formic acid to the mobile phase can improve peak shape and facilitate ionization for mass spectrometry detection.

When HPLC is coupled with a mass spectrometer, the technique is known as Liquid Chromatography-Mass Spectrometry (LC-MS). tandfonline.com LC-MS is a powerful tool for purity analysis, as it separates impurities from the main compound and provides their molecular weights simultaneously. tandfonline.comnih.gov This is invaluable for identifying process-related impurities or degradation products. nih.gov The analysis of nitrogen-containing heterocycles by LC-MS is a well-established application. nih.govresearchgate.netnih.gov

A typical LC-MS analysis of this compound would confirm the retention time of the main peak against a reference standard and verify its molecular weight from the corresponding mass spectrum. Any additional peaks in the chromatogram can be analyzed by their mass spectra to tentatively identify potential impurities. acs.orgacs.org

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Detection | UV (e.g., 254 nm) and/or Mass Spectrometry (MS) |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It utilizes columns packed with smaller particles (sub-2 µm), which operate at higher pressures than traditional HPLC systems. waters.commdpi.com The primary advantages of UPLC include significantly faster analysis times, superior resolution, and increased sensitivity. waters.comrsc.org

These features make UPLC an ideal technique for high-throughput analysis and for the demanding task of impurity profiling in pharmaceutical development. tandfonline.comnih.govwaters.com The enhanced resolution allows for the separation of closely eluting impurities that might be co-eluted in a standard HPLC run. mdpi.com The reduction in analysis time (e.g., from over 40 minutes by HPLC to under 7 minutes by UPLC for some applications) increases sample throughput and reduces solvent consumption. waters.comrsc.org For assessing the purity of this compound, a UPLC method would provide a more detailed and faster purity profile, enabling the detection and quantification of trace-level impurities with greater confidence. rsc.org

Computational and Theoretical Investigations of Methyl 3 1h Pyrrol 1 Yl Benzoate Analogues

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in predicting the molecular structure and properties of chemical compounds. For analogues of Methyl 3-(1H-pyrrol-1-yl)benzoate, these methods provide a foundational understanding of their behavior at a molecular level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective in determining the optimized geometries and electronic properties of organic molecules. A study on phenylpyrrole isomers, including the closely related 1-phenylpyrrole, utilized the B3LYP/6-31++G(d,p) level of theory to determine their structural parameters. sigmaaldrich.com

For 1-phenylpyrrole, a key structural feature is the dihedral angle between the phenyl and pyrrole (B145914) rings. The equilibrium geometry is a tilted structure, with the calculated dihedral angle being 37.28°, which shows good agreement with experimental values. sigmaaldrich.com This non-planar conformation is a result of the balance between the delocalization of π-electrons across the two rings, which favors planarity, and steric hindrance between the hydrogen atoms on the rings, which favors a twisted conformation. The inter-ring bond length between the nitrogen of the pyrrole and the carbon of the phenyl ring was calculated to be 1.4188 Å. sigmaaldrich.com

| Parameter | Calculated Value (B3LYP/6-31++G(d,p)) |

|---|---|

| Dihedral Angle (°C) | 37.28 |

| Inter-ring Bond Length (Å) | 1.4188 |

The electronic energy of 1-phenylpyrrole was also calculated, providing insights into its relative stability compared to its isomers. sigmaaldrich.com Such calculations are fundamental for understanding the thermodynamic properties of these molecules.

Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller–Plesset perturbation theory and Configuration Interaction), provide a rigorous approach to solving the electronic Schrödinger equation. ornl.govwikipedia.orgwikipedia.org

For pyrrole and its derivatives, ab initio calculations can be employed to derive various electronic structure properties. The Hartree-Fock method, being the simplest ab initio method, provides a good starting point by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.org However, it does not fully account for electron correlation.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. Various theoretical tools can be used to analyze this relationship, providing predictions about how and where a molecule is likely to react.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. sigmaaldrich.com

In the computational study of phenylpyrrole isomers, the HOMO and LUMO energies were calculated using the B3LYP/6-31++G(d,p) level of theory. For 1-phenylpyrrole, the HOMO energy was found to be -5.73 eV and the LUMO energy was -0.42 eV, resulting in a HOMO-LUMO energy gap of 5.31 eV. sigmaaldrich.com A smaller HOMO-LUMO gap generally implies a molecule is more reactive and can be more easily excited.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.73 |

| LUMO | -0.42 |

| HOMO-LUMO Gap | 5.31 |

The distribution of the HOMO and LUMO across the molecule provides further insight into its reactivity. For N-aryl pyrroles, the HOMO is typically of a pyrrole-type character. mdpi.com The LUMO, on the other hand, can be distributed over the entire molecule, and its energy and localization are influenced by the nature of the substituents on the phenyl ring.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). chimia.ch

For a molecule like this compound, the MEP map would be expected to show regions of negative potential around the oxygen atoms of the ester group and potentially on the pyrrole ring, making these sites susceptible to electrophilic attack. Conversely, regions of positive potential would likely be found around the hydrogen atoms. In a study of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid (TPBA), a related compound, MEP analysis was used to identify the reactive sites. wikipedia.org The negative regions were primarily localized over the electronegative atoms, indicating them as the sites for electrophilic attack. wikipedia.org

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. It provides a description of the Lewis-like bonding pattern and allows for the quantification of the stabilizing effects of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. wikipedia.orgnih.gov

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis is a fundamental computational tool used to understand the electronic structure of a molecule. One of the common methods for this analysis is Mulliken population analysis. This method partitions the total charge of a molecule among its constituent atoms, providing a picture of the partial atomic charges.

For analogues of this compound, Mulliken charge analysis, typically performed using Density Functional Theory (DFT), reveals the electrophilic and nucleophilic sites within the molecule. The analysis of related pyrrole derivatives shows that the nitrogen atom of the pyrrole ring and the oxygen atoms of the ester group generally exhibit negative charges, indicating they are electron-rich. researchgate.net Conversely, the carbon atom of the carbonyl group and the hydrogen atoms of the pyrrole ring tend to have positive charges, marking them as electron-deficient regions.

This charge distribution is crucial for understanding the molecule's reactivity, intermolecular interactions, and electrostatic potential. For instance, the calculated charge distribution can help predict how the molecule might interact with a biological receptor or a reactive chemical species.

| Atom | Predicted Mulliken Charge (a.u.) |

| Pyrrole Nitrogen (N) | Negative |

| Carbonyl Carbon (C=O) | Positive |

| Carbonyl Oxygen (O=C) | Negative |

| Ester Oxygen (O-CH3) | Negative |

Note: This table is illustrative and represents expected charge distributions based on computational studies of analogous compounds.

Spectroscopic Simulations and Property Predictions

Computational methods are powerful tools for simulating various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. tandfonline.comgithub.io These predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap.

For analogues of this compound, theoretical calculations of NMR chemical shifts would involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined relative to a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. tandfonline.com

A hypothetical comparison of predicted versus experimental chemical shifts for an analogue is presented below to illustrate the utility of this method.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | ~165-170 |

| Pyrrole Carbons (α) | ~120-125 |

| Pyrrole Carbons (β) | ~110-115 |

| Aromatic Carbons | ~125-135 |

| Methyl Carbon | ~50-55 |

Note: This table is illustrative and represents expected chemical shift ranges based on computational studies of analogous compounds.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are extensively used to predict the vibrational frequencies and intensities of these modes. knu.ac.krnih.gov A Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsion. researchgate.net

For analogues of this compound, computational vibrational analysis can help in the interpretation of experimental IR and Raman spectra. Key vibrational modes would include the C=O stretching of the ester group, C-N stretching of the pyrrole linkage, and various C-H and C-C vibrations of the aromatic rings. Comparing the computed spectrum with the experimental one can confirm the molecular structure and provide insights into the strength of different chemical bonds. niscpr.res.in

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra. nist.govup.ac.za These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

In molecules like this compound analogues, the UV-Vis spectrum is typically characterized by π-π* transitions within the aromatic rings and the pyrrole system. youtube.comspcmc.ac.inshimadzu.com Computational analysis can also reveal the nature of these electronic transitions, such as identifying intramolecular charge transfer (ICT) between the electron-donating pyrrole ring and the electron-withdrawing benzoate (B1203000) moiety. This is often visualized by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

The interaction of a molecule with an external electric field is described by its polarizability (α) and hyperpolarizability (β). These properties are particularly important for the development of nonlinear optical (NLO) materials. nih.govspiedigitallibrary.org Computational chemistry provides a direct route to calculating these properties.

For pyrrole-containing organic molecules, the presence of electron-donating and electron-accepting groups can lead to significant NLO responses. rsc.org In analogues of this compound, the pyrrole ring can act as an electron donor and the ester-substituted benzene (B151609) ring as an acceptor, creating a push-pull system that can enhance the hyperpolarizability. researchgate.net High values of β suggest that the molecule may have potential applications in technologies such as optical data storage and telecommunications. rsc.org

Molecular Modeling and Dynamics Studies for Biological Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how a molecule might interact with a biological target, such as an enzyme or a receptor. researchgate.netnih.govmdpi.com

For analogues of this compound, molecular docking studies can predict the preferred binding orientation and affinity of the molecule within the active site of a protein. nih.govresearchgate.netnih.gov This information is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For example, pyrrole derivatives have been studied as inhibitors of enzymes like dihydrofolate reductase (DHFR) and enoyl-ACP reductase (ENR), which are important targets in antibacterial and antitubercular drug development. nih.govnih.gov

Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction and the conformational changes that may occur upon binding. These studies are essential for rational drug design and the development of new therapeutic agents. nih.gov

Molecular Docking for Ligand-Target Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and interaction of small molecule ligands with the active site of a protein target. For analogues of this compound, molecular docking studies have been crucial in identifying potential therapeutic targets and elucidating the molecular basis of their activity.

Research on a series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives has utilized molecular docking to investigate their potential as antitubercular agents. mdpi.comscispace.com These studies targeted the enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR) of Mycobacterium tuberculosis, two enzymes essential for the bacterium's survival. mdpi.comCurrent time information in Chicago, IL, US. The docking simulations revealed that these compounds could fit into the active sites of both enzymes, with calculated binding energies indicating favorable interactions. scispace.comCurrent time information in Chicago, IL, US. The interactions were primarily characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites. The Surflex docking scores for some of these derivatives against DHFR (PDB ID: 1DF7) are presented in the table below.

| Compound | Surflex Docking Score (kcal/mol) against DHFR (1DF7) |

| Derivative 1 | -8.54 |

| Derivative 2 | -8.21 |

| Derivative 3 | -7.98 |

| Derivative 4 | -7.65 |

Similarly, a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, another class of analogues, employed molecular docking to evaluate their antibacterial potential by targeting the same enzymes, DHFR and enoyl-ACP reductase. Current time information in Chicago, IL, US.rsc.org The results indicated that these compounds also exhibited good binding affinities for the active sites of these proteins, suggesting their potential as dual inhibitors. Current time information in Chicago, IL, US.rsc.org The docking scores for representative compounds from this series against enoyl-ACP reductase (PDB ID: 4TZK) are shown below.

| Compound | Surflex Docking Score (kcal/mol) against Enoyl-ACP Reductase (4TZK) |

| Hydrazide A | -9.23 |

| Hydrazide B | -8.87 |

| Hydrazide C | -8.51 |

| Hydrazide D | -8.15 |

These molecular docking studies have been instrumental in rationalizing the observed biological activities of these this compound analogues and provide a solid foundation for the design of more potent inhibitors.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of ligand-protein complexes over time. These simulations provide insights into the conformational stability of the complex and the detailed dynamics of the interactions between the ligand and the protein's active site.

In a study of 7H-pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to this compound, MD simulations were performed to investigate their binding modes and inhibitory mechanisms against p21-activated kinase 4 (PAK4), a target in cancer therapy. mdpi.com The simulations, typically run for hundreds of nanoseconds, were used to assess the stability of the ligand-protein complexes by calculating the root mean square deviation (RMSD) of the protein's backbone atoms from their initial positions. mdpi.com A stable RMSD value over time suggests that the ligand has found a stable binding mode within the active site. The study revealed that the complexes of the pyrrolo[2,3-d]pyrimidine derivatives with PAK4 reached equilibrium after approximately 50 nanoseconds, with average RMSD values indicating stable binding. mdpi.com

The MD simulations also provided a detailed picture of the interaction dynamics. By analyzing the trajectories, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. mdpi.com For the pyrrolo[2,3-d]pyrimidine derivatives, the simulations highlighted the importance of interactions with the hinge region of the kinase and with charged residues in the active site. mdpi.com The dynamic nature of these interactions, including their formation, breakage, and persistence over the simulation time, offers a more realistic view of the binding event than the static picture provided by molecular docking alone.

The stability of the ligand within the binding pocket is also assessed by monitoring its own RMSD. Fluctuations in the ligand's RMSD can indicate conformational changes or instability in its binding pose. In the case of the PAK4 inhibitors, the ligands generally showed stable RMSD values, confirming their stable accommodation within the active site. mdpi.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in crystal structures. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a three-dimensional surface that encapsulates the molecule. The properties of this surface can then be mapped to reveal the nature and extent of intermolecular contacts.

For analogues of this compound, Hirshfeld surface analysis can be used to understand the packing of molecules in the solid state and the dominant forces that govern the crystal structure. The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface.

A typical breakdown of intermolecular contacts for a heterocyclic compound, as determined by Hirshfeld surface analysis, is presented in the table below. While this data is not for this compound itself, it is representative of the types of interactions and their relative contributions that would be expected for its analogues.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 18.5 |

| C···C | 5.3 |

| N···H/H···N | 3.1 |

| Other | 2.1 |

The different colors and textures on the Hirshfeld surface itself provide a visual representation of these interactions. Red spots on the surface typically indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker interactions. This detailed analysis of intermolecular forces is crucial for understanding the physicochemical properties of the solid state, such as melting point and solubility, and for crystal engineering.

Chemical Reactivity and Derivatization Strategies for Methyl 3 1h Pyrrol 1 Yl Benzoate

Modifications at the Ester Moiety

The ester group of Methyl 3-(1H-pyrrol-1-yl)benzoate is amenable to several transformations, providing a straightforward handle for altering the molecule's polarity and reactivity.

Hydrolysis to Corresponding Benzoic Acid Derivatives

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 3-(1H-pyrrol-1-yl)benzoic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. libretexts.orgresearchgate.net

Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. quora.comyoutube.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide ion, which then deprotonates the newly formed carboxylic acid to yield the corresponding carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to afford the final benzoic acid derivative. researchgate.net

A general procedure for the hydrolysis of a methyl benzoate (B1203000) involves refluxing the ester with an aqueous solution of sodium hydroxide in a co-solvent like methanol to ensure miscibility. After the reaction is complete, the mixture is cooled and acidified to precipitate the carboxylic acid, which can then be isolated by filtration. chemspider.com

Table 1: General Conditions for Hydrolysis of Methyl Benzoates

| Reagents | Solvent | Temperature | Reaction Time | Product |

| NaOH or KOH | Water/Methanol | Reflux | Several hours | Corresponding Benzoic Acid |

| Strong Acid (e.g., H₂SO₄) | Water | Reflux | Several hours | Corresponding Benzoic Acid |

Transesterification Reactions with Diverse Alcohols

Transesterification is a versatile method for modifying the ester group of this compound by exchanging the methyl group with a different alkyl or aryl group from a corresponding alcohol. This reaction can be catalyzed by acids, bases, or enzymes, and is typically driven to completion by using a large excess of the reactant alcohol. youtube.com

The enzymatic transesterification of similar compounds, such as methyl 1H-pyrrole-2-carboxylate, has been studied, demonstrating the feasibility of this approach. nih.gov In such studies, various lipases can be employed as catalysts, and the reaction conditions, including the choice of solvent and the molar ratio of reactants, can be optimized to achieve high yields. For instance, Novozym 435 has been shown to be an efficient catalyst for the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol in toluene. nih.gov The efficiency of the reaction is also influenced by the nature of the alcohol, with primary alcohols generally being more reactive than secondary alcohols due to reduced steric hindrance. researchgate.netitb.ac.id

Table 2: Factors Influencing Lipase-Catalyzed Transesterification of Pyrrole (B145914) Esters

| Factor | Observation | Reference |

| Enzyme | Novozym 435 showed higher activity compared to other lipases. | nih.gov |

| Solvent | Toluene was found to be a suitable solvent, while polar solvents like DMF and DMSO were not effective. | nih.gov |

| Molar Ratio | Increasing the molar ratio of the alcohol can shift the equilibrium towards the product. | nih.gov |

| Alcohol Structure | Primary alcohols generally exhibit higher reactivity than secondary alcohols. | researchgate.netitb.ac.id |

Functionalization of the Pyrrole Ring System

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The position of substitution is influenced by both the electronic effects of the N-substituent and steric factors.

Introduction of Formyl Groups and Other Substituents on the Pyrrole Core

The introduction of a formyl group onto the pyrrole ring is a valuable transformation as the resulting aldehyde can serve as a versatile intermediate for further synthetic modifications. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings like pyrrole. rsc.orgwikipedia.orgchemistrysteps.com This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). nrochemistry.com

For 1-substituted pyrroles, the formylation generally occurs at the C2 or C5 (α) positions, which are electronically favored for electrophilic attack. However, the regioselectivity can be influenced by the steric bulk of the N-substituent. rsc.org

Regioselective Formylation of Pyrrole-2-carboxylates

While the target molecule is a 3-substituted benzoate, studies on the regioselective formylation of pyrrole-2-carboxylates provide valuable insights into the directing effects of substituents on the pyrrole ring. In the case of 1H-pyrrole-2-carboxylates, formylation can yield either the 4-formyl or 5-formyl derivatives. The choice of formylating agent and reaction conditions can be tuned to favor one isomer over the other. chemistryviews.org For 1-arylpyrroles, electrophilic substitution, including formylation, predominantly occurs at the α-positions (C2 and C5) of the pyrrole ring. The presence of the 3-(methoxycarbonyl)phenyl group on the nitrogen atom in this compound is expected to direct formylation to the C2 and C5 positions.

Alkylation and Acylation Reactions on Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in this compound can also be a site for functionalization, although the existing N-substituent makes direct N-alkylation or N-acylation impossible without prior removal of the 3-(methoxycarbonyl)phenyl group. However, understanding the principles of N-functionalization is crucial for broader derivatization strategies.

N-alkylation of pyrroles is typically achieved by deprotonating the pyrrole NH with a strong base, such as sodium hydride or an organolithium reagent, to form the nucleophilic pyrrolide anion, which then reacts with an alkyl halide. organic-chemistry.org The choice of base and solvent can influence the regioselectivity between N- and C-alkylation.

N-acylation of pyrroles can be accomplished using various acylating agents, such as acid chlorides or anhydrides. acs.orgresearchgate.net In some cases, N-acylpyrroles can be used as acylating agents themselves. scispace.com The N-acylation of pyrrole derivatives can be performed under various conditions, including using ionic liquids as solvents, which can offer high regioselectivity. organic-chemistry.org

Table 3: Common Reagents for Pyrrole Functionalization

| Reaction | Reagent(s) | Typical Position of Substitution |

| Formylation | DMF, POCl₃ (Vilsmeier-Haack) | C2 and C5 |

| Alkylation (of NH) | Strong base (e.g., NaH), Alkyl halide | N1 |

| Acylation (of NH) | Acid chloride or Anhydride | N1 |

Reactions at the Benzoate Ring

Electrophilic Aromatic Substitution Reactions on the Benzoate Moiety

Electrophilic aromatic substitution (EAS) on the benzoate ring of this compound is influenced by the competing directing effects of the methyl ester and the pyrrolyl substituents. The methyl ester group is an electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself. unwisdom.orgrsc.org Conversely, the pyrrolyl group is an electron-donating group that activates the ring and directs substitution to the ortho and para positions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, the nitration of methyl benzoate typically employs a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the electrophile, yielding predominantly methyl 3-nitrobenzoate. rsc.orgaiinmr.comma.edu For this compound, the reaction would be expected to yield a mixture of isomers, with the nitro group entering at the positions most activated by the pyrrolyl group and least deactivated by the ester group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relation to Pyrrolyl Group | Relation to Methyl Ester Group | Predicted Reactivity |

| 2 | ortho | meta | Highly Favored |

| 4 | para | ortho | Favored |

| 5 | meta | meta | Possible |

| 6 | ortho | ortho | Less Favored |

Nucleophilic Aromatic Substitution Reactions (e.g., Introduction of Trifluoromethyl Groups)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govwikipedia.org The benzoate ring of this compound is not inherently activated towards SNAr reactions as it lacks a suitable leaving group and is not sufficiently electron-deficient.

However, the introduction of functional groups such as trifluoromethyl (CF₃) groups can be achieved through various methods, including the trifluoromethylation of aryl halides, boronic acids, or anilines. nih.gov While direct nucleophilic substitution to introduce a trifluoromethyl group on the unsubstituted benzoate ring is not a standard procedure, derivatization of the ring to include a good leaving group, such as a halide, could potentially enable such a transformation. For instance, copper-catalyzed trifluoromethylation of arylboronic acids has been demonstrated as a viable method. organic-chemistry.org Another approach involves the trifluoromethylation of benzoic acids to yield aryl trifluoromethyl ketones. organic-chemistry.org

The development of new reagents, such as trifluoromethyl benzoate (TFBz), has expanded the possibilities for trifluoromethoxylation reactions, which can proceed through nucleophilic substitution pathways. dicp.ac.cnresearchgate.net While direct trifluoromethylation of the benzoate ring of the title compound remains a synthetic challenge, the existing methods for trifluoromethylation of aromatic compounds could be adapted through appropriate functionalization of the starting material.

Preparation of Complex Molecular Architectures and Hybrid Materials

The functional groups present in this compound, particularly the methyl ester, can be readily converted into other functionalities, such as hydrazides. This transformation opens up a wide array of possibilities for the synthesis of more complex molecular architectures and hybrid materials. The corresponding 3-(1H-pyrrol-1-yl)benzohydrazide is a key intermediate for these derivatization strategies. While the literature provides extensive examples for the 4-substituted isomer, 4-(1H-pyrrol-1-yl)benzoic acid hydrazide, the chemical principles are directly applicable to the 3-substituted analogue. nih.gov

Formation of Schiff Bases and Hydrazone Derivatives from Pyrrolyl Benzoate Precursors

The hydrazide derivative of this compound, namely 3-(1H-pyrrol-1-yl)benzohydrazide, can be synthesized by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net This benzohydrazide (B10538) is a versatile precursor for the synthesis of Schiff bases and hydrazones. impactfactor.orgvensel.org

Schiff bases are formed through the condensation reaction of the hydrazide with various aldehydes or ketones. researchgate.netmdpi.com This reaction typically involves refluxing the hydrazide and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. The resulting Schiff bases contain an imine (-C=N-) linkage and are valuable intermediates in organic synthesis and can also serve as ligands for metal complexes. science.govnih.gov

Hydrazones are similarly prepared by the reaction of the benzohydrazide with aldehydes or ketones. minarjournal.comnih.gov These compounds, characterized by the R₂C=NNR₂ functional group, are known for their diverse biological activities and their utility in the synthesis of various heterocyclic systems. researchgate.net A study on new pyrrolyl benzohydrazide Schiff bases has been conducted to explore their potential as inhibitors for enzymes such as M. tuberculosis InhA.

Table 2: Examples of Aldehydes and Ketones for the Synthesis of Schiff Bases and Hydrazones from 3-(1H-pyrrol-1-yl)benzohydrazide

| Carbonyl Compound | Product Type |

| Benzaldehyde | Schiff Base |

| Salicylaldehyde | Schiff Base |

| Acetophenone | Hydrazone |

| 4-Methoxybenzaldehyde | Schiff Base |

| 2-Pyridinecarboxaldehyde | Schiff Base |

Synthesis of Metal Complexes (e.g., Copper Complexes) with Pyrrolyl Benzoate Ligands

The Schiff bases and hydrazones derived from 3-(1H-pyrrol-1-yl)benzohydrazide can act as versatile ligands for the formation of coordination complexes with various transition metals, including copper(II). researchgate.netmdpi.comresearchgate.net The presence of multiple heteroatoms (N and O) in these ligands allows for chelation with the metal center, leading to the formation of stable complexes. nih.gov

The synthesis of these metal complexes generally involves the reaction of the ligand with a metal salt, such as copper(II) chloride or copper(II) acetate, in an appropriate solvent. The resulting complexes often exhibit interesting structural, electronic, and magnetic properties, and they have been investigated for their potential applications in catalysis and as antimicrobial agents. The coordination of the metal can significantly enhance the biological activity of the parent ligand. mdpi.com

Cyclocondensation Reactions to Form Fused Heterocyclic Systems (e.g., Triazoles, Oxadiazoles, Pyrazoles)

The 3-(1H-pyrrol-1-yl)benzohydrazide intermediate is a valuable building block for the synthesis of various fused heterocyclic systems through cyclocondensation reactions.

Triazoles: 1,2,4-Triazole derivatives can be synthesized from the benzohydrazide. A common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which is then cyclized with hydrazine hydrate to yield the corresponding 4-amino-5-substituted-1,2,4-triazole-3-thione. nih.gov Alternatively, three-component cyclocondensation reactions can also be employed for the synthesis of triazolo[1,5-a]pyrimidine scaffolds. nih.gov

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be prepared from the benzohydrazide through several synthetic routes. organic-chemistry.orgijper.org One common method involves the reaction of the hydrazide with carbon disulfide in an alkaline medium to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov Another approach is the oxidative cyclization of acylhydrazones, which can be formed from the reaction of the benzohydrazide with aldehydes. nih.gov

Pyrazoles: Pyrazole derivatives can also be synthesized from precursors derived from 3-(1H-pyrrol-1-yl)benzohydrazide. organic-chemistry.orgorientjchem.orgnih.gov For example, the reaction of a hydrazide with a 1,3-dicarbonyl compound is a classical method for pyrazole synthesis. nih.gov A multi-step synthesis starting from isophthalic acid, which is structurally related to the benzoate moiety of the title compound, has been used to generate pyrazol-5-one derivatives. uobaghdad.edu.iq

The synthesis of these fused heterocyclic systems from this compound derivatives significantly expands the chemical space accessible from this starting material, providing access to a wide range of compounds with potential biological activities. nih.govnih.gov

Polymerization and Hybrid Material Formation (e.g., In Situ Polymerization in Layered Double Hydroxides)

The formation of polymers and hybrid materials represents a significant strategy for leveraging the properties of this compound in advanced applications. A particularly promising approach is the in situ polymerization of pyrrole-containing monomers within the galleries of inorganic layered materials, such as Layered Double Hydroxides (LDHs). This method allows for the creation of nanostructured organic-inorganic hybrid composites with unique properties derived from the combination of the polymer and the inorganic host.

While direct research on the in situ polymerization of this compound within LDHs is not extensively documented, studies on closely related isomers provide a strong precedent for this possibility. For instance, the in situ polymerization of 4-(1H-pyrrol-1-yl)benzoate anions has been successfully achieved within the interlayer spaces of Zn-Al and Zn-Cr LDHs. rsc.org In this process, the monomer anions are first intercalated into the LDH structure through a co-precipitation method. rsc.org Subsequent characterization using techniques such as solid-state 13C NMR and Electron Spin Resonance (ESR) spectroscopy has shown that a portion of these intercalated anions undergoes polymerization directly within the confined nanoscale environment of the LDH galleries. rsc.org

The polymerization is believed to occur through the reactive sites on the pyrrole ring, specifically the carbon atoms adjacent to the nitrogen, leading to the formation of polymer chains that are periodically separated by the inorganic LDH sheets. rsc.org This creates a highly ordered, two-dimensional hybrid material. The resulting LDH-polymer composites exhibit properties distinct from their individual components, stemming from the nanoscale integration of the organic polymer and the inorganic layers.

The table below summarizes the key aspects of the in situ polymerization process as demonstrated with the analogous 4-(1H-pyrrol-1-yl)benzoate, which can be extrapolated as a potential pathway for this compound.

| Feature | Description |

| Host Material | Layered Double Hydroxides (e.g., Zn-Al LDH, Zn-Cr LDH) |

| Monomer | 4-(1H-pyrrol-1-yl)benzoate (anion form) |

| Synthesis Method | Co-precipitation of metal salts in the presence of the monomer, followed by hydrothermal treatment. |

| Polymerization Type | In situ polymerization within the LDH galleries. |

| Evidence of Polymerization | Solid-state 13C NMR shows upfield shift of the C2 carbon, indicating quaternization and polymerization. ESR data also supports polymer formation. rsc.org |

| Resulting Material | Two-dimensional organic-inorganic hybrid nanocomposite. |

This strategy of forming hybrid materials could be applied to this compound to develop novel materials for applications in catalysis, controlled release systems, or as advanced additives for plastics. rsc.org

Derivatization with Substituted Methylformyl Reagents for Molecular Modification

Derivatization of the core structure of this compound is a key strategy for modifying its electronic, steric, and functional properties, thereby tailoring it for specific applications. While reactions involving "substituted methylformyl reagents" are not explicitly detailed for this compound, analogous formylation and subsequent derivatization reactions on similar N-aryl pyrrole structures demonstrate viable pathways for molecular modification.

A primary method for introducing a formyl group (-CHO), a foundational methylformyl equivalent, onto a pyrrole ring is the Vilsmeier-Haack reaction. This reaction typically uses a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrrole ring. Research on analogous compounds, such as 2,5-dimethyl-N-phenylpyrrole derivatives, has shown that a formyl group can be successfully introduced onto the pyrrole ring at an available position. For example, the formylation of a cyanobenzonitrile-substituted N-phenylpyrrole was achieved to produce 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.

Once a formyl group is installed, it serves as a versatile handle for a wide range of further modifications. For instance, the aldehyde can undergo condensation reactions with various nucleophiles. A documented example on a related pyrrole structure involves the condensation of a 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate with various substituted acetophenones to yield a series of novel pyrrole chalcone derivatives.

Furthermore, other functional groups on the N-aryl portion of the molecule can be derivatized to achieve significant molecular modification. In the case of 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, the cyano group was converted into a tetrazole ring by treatment with sodium azide and triethylamine hydrochloride. This transformation is a well-established method for converting a nitrile into a bioisostere, which can profoundly alter the compound's biological and physicochemical properties.

The table below outlines these demonstrated derivatization strategies, which serve as relevant examples for the potential molecular modification of this compound.

| Reaction Type | Reagents | Position of Modification | Resulting Functional Group |

| Vilsmeier-Haack Formylation | POCl3, DMF | Pyrrole Ring | Formyl (-CHO) |

| Aldol (B89426) Condensation | Substituted Acetophenones, KOH, Methanol | Formyl Group on Pyrrole | Chalcone (α,β-unsaturated ketone) |

| Tetrazole Synthesis | Sodium Azide (NaN3), Triethylamine Hydrochloride | Cyano Group on Benzoate Ring | Tetrazole Ring |

These examples highlight robust chemical pathways for the derivatization and molecular modification of N-aryl pyrrole systems like this compound, enabling the synthesis of a diverse library of new compounds.

Exploration of Biological Activities and Structure Activity Relationship Sar Studies of Pyrrolyl Benzoate Derivatives

Antimycobacterial and Antitubercular Activity Research

The emergence of drug-resistant strains of Mycobacterium tuberculosis has underscored the urgent need for novel antitubercular drugs. nih.gov Pyrrole-containing compounds, including derivatives of methyl 3-(1H-pyrrol-1-yl)benzoate, have been identified as a promising class of antimycobacterial agents. nih.gov

Numerous studies have demonstrated the potent in vitro activity of pyrrolyl benzoate (B1203000) derivatives against Mycobacterium tuberculosis, particularly the H37Rv strain. A series of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives showed significant antitubercular effects, with Minimum Inhibitory Concentrations (MICs) ranging from 0.8 to 3.12 µg/mL. nih.gov Specifically, compounds designated as 5b and 6d in one study exhibited the highest potency with a MIC value of 0.8 µg/mL against the H37Rv strain. nih.gov Another study on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which share a core structural motif, reported anti-TB activity in the range of 8–128 µg/mL against H37Rv. mdpi.com The most promising compound from this series, 4j, was effective at 8 µg/mL. mdpi.com Furthermore, some of these derivatives have also shown activity against multidrug-resistant (MDR) strains of M. tuberculosis. mdpi.comnih.gov

| Compound Series | Target Strain | MIC Range (µg/mL) | Most Potent Compound(s) | Most Potent MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | M. tuberculosis H37Rv | 0.8 - 3.12 | 5b, 6d | 0.8 | nih.gov |

| Pyrrolo[1,2-a]quinoline derivatives | M. tuberculosis H37Rv | 8 - 128 | 4j | 8 | mdpi.com |

| Pyrrolo[1,2-a]quinoline derivatives | MDR M. tuberculosis | 16 - 64 | 4j | 16 | mdpi.com |

A key strategy in the development of novel antitubercular agents is the targeting of essential enzymes in M. tuberculosis. Research has shown that pyrrolyl benzoate derivatives can act as dual inhibitors of two crucial enzymes: dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), also known as InhA. nih.govnih.gov DHFR is vital for the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and subsequent cell death upon inhibition. nih.gov ENR is a key enzyme in the fatty acid synthesis pathway of mycobacteria. nih.govfrontiersin.org

By targeting both enzymes simultaneously, these compounds can create a more comprehensive disruption of the bacterium's metabolic processes, potentially leading to improved therapeutic outcomes and a lower likelihood of resistance development. nih.govmdpi.com In vitro assays have confirmed the inhibitory activity of these derivatives against both enzymes. For instance, one study reported that its tested compounds showed good to moderate InhA inhibition, with IC50 values for MtDHFR inhibition ranging from 23 to 153 µM. nih.gov The mycobacterial membrane protein Large 3 (MmpL3), a transporter essential for mycolic acid synthesis, has also been identified as a target for some pyrrole (B145914) derivatives, highlighting another potential mechanism of action. researchgate.net

| Compound Series | Target Enzyme | Inhibition Data | Reference |

|---|---|---|---|

| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | InhA (ENR) | Good to moderate inhibition (9 to 51% at 50µM) | nih.gov |

| MtDHFR | Good inhibition (IC50: 23 to 153 µM) | ||

| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP reductase and DHFR | Dual inhibition observed | nih.gov |

Understanding the structure-activity relationship (SAR) is crucial for optimizing the antimycobacterial potency of pyrrolyl benzoate derivatives. nih.gov Studies have revealed that the substitution pattern on the benzoyl group at the first position of the indolizine (B1195054) nucleus is critical for the activity of pyrrolo[1,2-a]quinoline derivatives. mdpi.com Molecular modeling and docking studies have further elucidated the interactions between these compounds and their target enzymes. For example, H-bonding interactions with specific amino acid residues like ARG32 and ARG60 of MtDHFR have been observed, confirming the binding of the molecules to the target site. nih.gov The development of pyrrole-based scaffolds that can effectively inhibit both DHFR and ENR is a strategic approach to enhance antitubercular activity. nih.gov

An important aspect of developing new drug candidates is ensuring their selectivity for the target pathogen over host cells. The cytotoxicity of pyrrolyl benzoate derivatives has been evaluated in various mammalian cell lines. For instance, certain pyrrolo[1,2-a]quinoline derivatives (4f, 4j, and 4k) were found to be safe up to a concentration of 250 µg/mL. mdpi.com Other studies on related heterocyclic compounds have assessed cytotoxicity in cell lines such as human breast cancer MCF-7 cells, highlighting the methodologies used to determine the safety profile of these potential therapeutic agents. nih.govnih.gov Generally, the aim is to identify compounds with high antimycobacterial activity and low toxicity towards mammalian cells, ensuring a favorable therapeutic index. nih.gov

Broader Antimicrobial Spectrum Investigations

In addition to their antimycobacterial properties, pyrrolyl benzoate derivatives have been investigated for their activity against a wider range of bacteria.